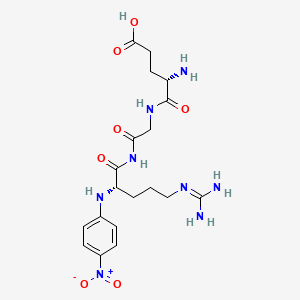
Glutamyl-glycyl-arginine-4-nitroanilide
概要
説明
Glutamyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate used primarily in biochemical assays. It is composed of a sequence of amino acids: glutamic acid, glycine, and arginine, linked to a 4-nitroanilide group. This compound is often utilized in enzymatic studies, particularly for the detection and quantification of proteolytic enzyme activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glutamyl-glycyl-arginine-4-nitroanilide involves the stepwise coupling of amino acids, starting with glutamic acid, followed by glycine, and then arginine. The final step involves the attachment of the 4-nitroanilide group. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions: Glutamyl-glycyl-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin. The hydrolysis of the peptide bond between arginine and 4-nitroanilide releases the chromophore 4-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Oxidation and Reduction: While not common for this compound, standard oxidizing and reducing agents can be used under controlled conditions.
Major Products:
4-Nitroaniline: The primary product formed upon enzymatic hydrolysis.
Peptide Fragments: Depending on the specific enzyme and reaction conditions, various peptide fragments may be produced.
科学的研究の応用
Glutamyl-glycyl-arginine-4-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying proteolytic enzyme activity, particularly in the context of enzyme kinetics and inhibition.
Medicine: In diagnostic assays to measure enzyme levels in biological samples, which can be indicative of certain diseases or conditions.
Pharmaceutical Research: In the development of enzyme inhibitors as potential therapeutic agents.
Industrial Enzyme Production: For quality control and activity assays of industrially produced enzymes.
作用機序
The primary mechanism of action for glutamyl-glycyl-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond between arginine and 4-nitroanilide. This reaction releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.
類似化合物との比較
Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for similar enzymatic studies.
Nα-Benzoyl-DL-arginine β-naphthylamide: Used in enzyme assays but with a different chromophore.
Nα-Benzoyl-L-arginine ethyl ester: Utilized in enzymatic studies with a different ester group.
Uniqueness: Glutamyl-glycyl-arginine-4-nitroanilide is unique due to its specific amino acid sequence and the presence of the 4-nitroanilide group, which provides a distinct chromogenic property. This makes it particularly useful for detecting and quantifying proteolytic enzyme activity with high sensitivity and specificity.
特性
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-18(32)14(2-1-9-23-19(21)22)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14,25H,1-2,7-10,20H2,(H,24,31)(H,29,30)(H4,21,22,23)(H,26,28,32)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWAINRAUKUPU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986975 | |
| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67615-71-8 | |
| Record name | Glutamyl-glycyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067615718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















